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molecular formula C10H9BrN2O3 B8319140 N-allyl-2-bromo-5-nitro-benzamide

N-allyl-2-bromo-5-nitro-benzamide

Cat. No. B8319140
M. Wt: 285.09 g/mol
InChI Key: RACFGDNLNJZBIR-UHFFFAOYSA-N
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Patent
US06200976B1

Procedure details

To a solution of 2.5 g (0.01 mol) of 2-bromo-5-nitro-benzoic acid in 70 ml tetrahydrofuran are added dropwise 3.2 g (0.01 mol) of O-(benzotriazol-1-yl)-N,N,N′N′-tetramethyluronium-tetrafluoroborate, 5 ml triethylamine and a solution of 570 mg (0.01 mol) of allylamine in 5 ml tetrahydrofuran. After 60 minutes at ambient temperature the mixture is poured onto ice water, the product precipitated is suction filtered, washed with water and dried.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
O-(benzotriazol-1-yl)-N,N,N′N′-tetramethyluronium-tetrafluoroborate
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N(CC)CC)C.[CH2:21]([NH2:24])[CH:22]=[CH2:23]>O1CCCC1>[CH2:21]([NH:24][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:2]=1[Br:1])[CH:22]=[CH2:23]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
O-(benzotriazol-1-yl)-N,N,N′N′-tetramethyluronium-tetrafluoroborate
Quantity
3.2 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
570 mg
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 60 minutes at ambient temperature the mixture is poured onto ice water
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the product precipitated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C=C)NC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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